Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Microbial Synthesis

Field: Biotechnology

Application: It’s used in the microbial synthesis of ethyl ®-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate

Method: The process involves the use of whole cells of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system Several factors such as reaction pH, temperature, shaking speed, volume ratio of the aqueous phase to the organic phase and ratio of biomass/substrate were investigated.

Results: Under optimal conditions, 85.0% of conversion and 85.2% of enantiomeric excess were achieved.

Regioselectivity Investigation

Synthesis of Trifluoromethyl-substituted Dielectrophile

Field: Organic Chemistry

Molecular and Crystal Structure Analysis

Cyclocondensation Reaction

Application: The compound is used in cyclocondensation reactions.

Reactions with Arylidenemalononitriles

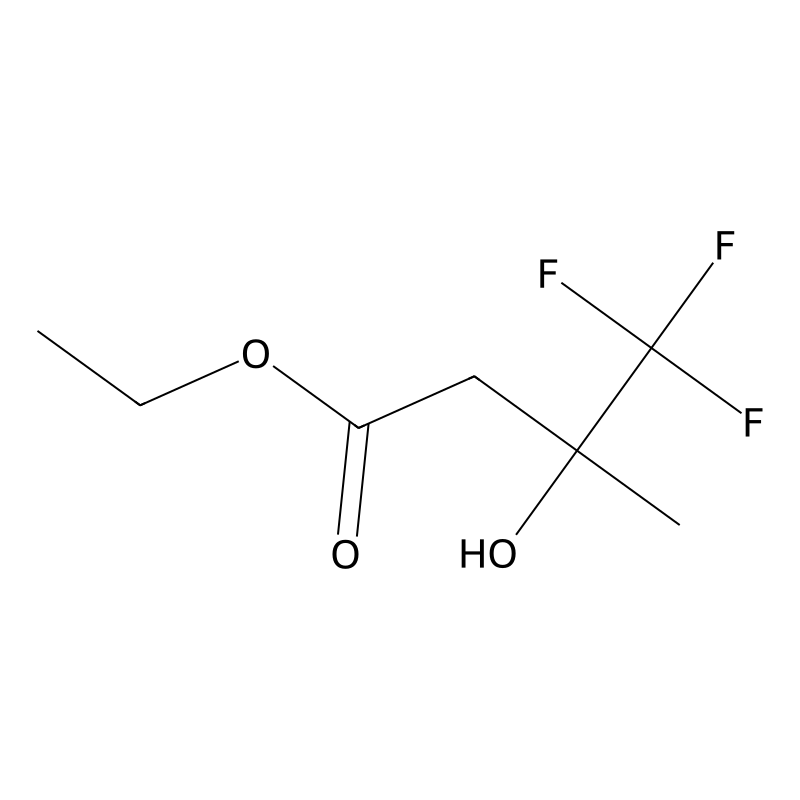

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, with the chemical formula C7H11F3O3 and CAS registry number 649-67-2, is a colorless liquid that belongs to the family of trifluoromethyl-containing compounds. This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which contribute to its unique chemical properties. It is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to introduce fluorine into organic molecules .

There is no current information available on the specific mechanism of action of ETFHMB. It's unknown if it plays any role in biological systems or interacts with other compounds.

- Fluorinated compounds: Perfluorinated groups can be environmentally persistent and potentially have bioaccumulative properties. Handle with care and dispose of according to appropriate regulations [].

- Esters: Some esters can be flammable or irritating. Standard laboratory safety practices for handling organic solvents should be followed.

- Esterification: It can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex fluorinated compounds.

- Enolate Formation: The compound can form enolates under basic conditions, which can then participate in further reactions such as alkylation or acylation .

The biological activity of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on specific enzymes. The presence of the trifluoromethyl group may enhance its bioactivity by influencing lipophilicity and metabolic stability .

Several methods exist for synthesizing ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate:

- Direct Fluorination: This method involves the introduction of trifluoromethyl groups into a precursor compound through fluorination reactions.

- Alkylation Reactions: Starting from ethyl 3-hydroxybutyrate, alkylation with trifluoroacetic anhydride can yield the desired product.

- Enolate Chemistry: Utilizing enolates derived from related compounds can lead to the formation of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate through stereoselective reactions .

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs that require fluorinated moieties for enhanced activity.

- Agrochemicals: The compound is used in developing herbicides and pesticides that benefit from its unique properties.

- Material Science: Its fluorinated structure makes it valuable in creating materials with specific chemical resistances and thermal stability .

Studies on the interactions of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate with biological systems have shown promising results. The compound's ability to interact with various enzymes suggests potential therapeutic applications. Additionally, its reactivity allows it to participate in drug design processes where specific interactions are crucial for efficacy .

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 3-hydroxybutyrate | C6H12O3 | Lacks trifluoromethyl group; less lipophilic |

| Ethyl 2-hydroxy-2-methylpropanoate | C6H12O3 | Different position of hydroxy group |

| Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | Similar structure but without trifluoromethyl group |

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is unique due to its trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to these similar compounds. This feature enhances its utility in pharmaceutical and agrochemical applications where fluorination is advantageous .

The synthesis of fluorinated organic compounds gained momentum in the mid-20th century with the advent of trifluoroacetic acid derivatives as key reagents. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate emerged as a specialized intermediate during the 1990s, driven by demand for enantiomerically pure fluorinated building blocks in drug discovery. Early methods relied on acid-catalyzed esterification of 3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid, but advancements in catalytic asymmetric synthesis and enzymatic reduction later enabled stereochemical control. The compound’s development parallels broader trends in organofluorine chemistry, where trifluoromethyl groups are leveraged to enhance metabolic stability and lipophilicity in bioactive molecules.

Nomenclature and Chemical Identity

IUPAC Name: Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate

Molecular Formula: C₇H₁₁F₃O₃

Molecular Weight: 200.16 g/mol

Structural Features:

- A trifluoromethyl (–CF₃) group at the C4 position.

- A tertiary hydroxyl (–OH) group at C3, adjacent to a methyl (–CH₃) substituent.

- An ethyl ester (–COOCH₂CH₃) at C1.

Synonyms:

- Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid ethyl ester.

The compound’s stereochemistry at C3 is critical for applications requiring chiral specificity, such as pharmaceutical intermediates.

Significance in Organofluorine Chemistry

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes adjacent functional groups while increasing lipid solubility, a property exploited in drug design. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate serves as:

- A precursor for β-trifluoromethyl-β-hydroxy acids used in protease inhibitors.

- A substrate in enzymatic reductions to access enantiopure fluorinated alcohols.

- A building block for metal-organic frameworks (MOFs) with fluorophilic pores.

Its versatility stems from the reactivity of the hydroxyl and ester groups, which undergo transformations such as oxidation, acylation, and nucleophilic substitution.

Overview of Research Trajectory

Recent studies focus on optimizing synthetic routes and expanding applications:

These advances highlight the compound’s role in addressing challenges in stereoselective fluorination and bioconjugation.

Acid-Catalyzed Esterification of 3-hydroxy-3-methyl-4,4,4-trifluorobutyric Acid

The most direct and established synthetic route for preparing Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate involves the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol . This traditional approach represents a straightforward methodology that has been extensively validated in synthetic laboratories.

The esterification reaction proceeds according to the Fischer esterification mechanism, wherein 3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid reacts with ethanol under acidic catalysis to yield the desired ethyl ester along with water as a byproduct [2]. The reaction follows the general scheme:

3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid + ethanol → Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate + water

Common acid catalysts employed in this transformation include sulfuric acid and para-toluenesulfonic acid . The reaction typically requires reflux conditions at temperatures ranging from 70 to 80 degrees Celsius for optimal conversion . A key parameter in achieving high yields involves utilizing excess ethanol, with molar ratios of acid to ethanol ranging from 1:3 to ensure equilibrium displacement toward ester formation .

The mechanism involves initial protonation of the carboxylic acid carbonyl group by the acid catalyst, making the carbonyl carbon more electrophilic [2]. Subsequent nucleophilic attack by ethanol leads to formation of a tetrahedral intermediate, followed by elimination of water and regeneration of the acid catalyst [2].

Efficient water removal during the esterification process significantly improves yields by shifting the equilibrium toward ester formation . This can be accomplished through azeotropic distillation using a Dean-Stark apparatus or similar water separation techniques . Under optimized conditions, this methodology provides moderate to high yields of the target compound with good reproducibility.

Reaction of Ethyl Acetoacetate with Trifluoroacetic Anhydride

An alternative synthetic approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a suitable base catalyst . This methodology enables the selective introduction of the trifluoromethyl group through an acylation-rearrangement sequence.

The reaction mechanism commences with trifluoroacetic anhydride functioning as an electrophilic trifluoroacetylating agent [4]. Pyridine or similar organic bases serve as catalysts to facilitate the acylation process . The transformation typically proceeds under controlled temperature conditions, initially maintained at 0 to 25 degrees Celsius, followed by gradual warming to promote the subsequent rearrangement steps .

The process involves nucleophilic attack of the active methylene group in ethyl acetoacetate on trifluoroacetic anhydride, followed by intramolecular rearrangement and hydrolysis to generate the hydroxy ester product . This methodology offers advantages in terms of stereochemical control and the ability to introduce the trifluoromethyl group selectively.

An important consideration in this synthetic route involves maintaining an inert atmosphere during the reaction to prevent unwanted side reactions . The mild reaction conditions and potential for stereochemical control make this approach particularly attractive for applications requiring enantiomerically pure products.

Biocatalytic Approaches

Enzymatic Reduction of Ethyl 3-oxo-4,4,4-trifluorobutyrate

Biocatalytic synthesis represents a significant advancement in the preparation of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, particularly for applications requiring high enantiomeric purity [5]. The enzymatic reduction of Ethyl 3-oxo-4,4,4-trifluorobutyrate serves as the key substrate for this transformation.

The enzymatic process employs alcohol dehydrogenase and glucose dehydrogenase enzymes co-expressed in Escherichia coli systems . These biocatalysts facilitate the enantioselective reduction of the ketone functional group at the C3 position, producing the target hydroxy ester with excellent stereoselectivity . Under optimized conditions, enantiomeric excesses of up to 91 percent have been achieved .

The reaction requires cofactor regeneration through glucose oxidation, utilizing nicotinamide adenine dinucleotide phosphate as the cofactor . The mild aqueous buffer conditions, typically maintained at pH 7 to 8 and temperatures of 25 to 30 degrees Celsius, provide an environmentally benign alternative to traditional chemical synthesis .

This biocatalytic approach offers several advantages including high stereoselectivity, mild reaction conditions, and the ability to produce chiral fluorinated building blocks . The methodology has demonstrated practical utility for generating optically active compounds essential for pharmaceutical applications.

Enantioselective Synthesis via Alcohol Dehydrogenases

Alcohol dehydrogenases have emerged as powerful biocatalysts for the stereoselective synthesis of fluorinated alcohols [6] [7]. These enzymes demonstrate broad substrate tolerance, including acceptance of trifluoromethyl-containing compounds, making them particularly suitable for synthesizing Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate [6].

Recent developments in alcohol dehydrogenase engineering have expanded the substrate scope to include challenging substrates bearing trifluoromethyl groups [6] [8]. The enzymes exhibit high tolerance to chemical groups commonly employed in drug discovery, including heterocycles, trifluoromethyl groups, and nitrile functionalities [6].

Commercial alcohol dehydrogenase preparations have demonstrated effectiveness in reducing various trifluoromethyl ketones with excellent enantioselectivity [9]. For example, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol using alcohol dehydrogenase from Rhodococcus erythropolis achieved greater than 99.9 percent enantiomeric excess with over 98 percent conversion [9].

The biocatalytic process typically involves hydrogen-driven cofactor regeneration systems that enhance the economic viability of the transformation [6]. These systems enable high turnover numbers and sustained catalytic activity over extended reaction periods.

Microbial Systems for Stereoselective Reduction

Microbial whole-cell systems offer practical advantages for the large-scale production of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate through stereoselective reduction processes [10]. These systems combine the advantages of enzymatic catalysis with simplified downstream processing and cofactor regeneration.

Permeabilized cell systems employing Bacillus pumilus Phe-C3 coupled with Escherichia coli expressing glucose dehydrogenase have demonstrated exceptional performance in the reduction of ethyl 3-keto-4,4,4-trifluorobutyrate [10]. This coupled system achieved total turnover numbers of 4,200 for nicotinamide adenine dinucleotide phosphate recycling, representing a significant advancement in cofactor efficiency [10].

The optimized microbial system produced 50.5 millimolar (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate with 95 percent enantiomeric excess and 84 percent conversion [10]. The high stability of the permeabilized cell system was demonstrated through 68-hour continuous operation with sustained activity [10].

Key operational parameters for the microbial system include cell concentrations of 20 to 40 grams dry weight per liter, glucose concentrations of 440 millimolar, and nicotinamide adenine dinucleotide phosphate concentrations of 0.005 millimolar [10]. The system operates effectively at 25 degrees Celsius with continuous agitation at 300 revolutions per minute [10].

Modern Synthetic Strategies

Copper-Catalyzed Multicomponent Reactions

Contemporary synthetic methodologies have introduced copper-catalyzed multicomponent reactions as innovative approaches for constructing trifluoromethyl-containing compounds [11] [12]. These reactions enable the efficient assembly of complex molecular architectures through cascade processes that incorporate multiple bond-forming events in a single operation.

Copper-catalyzed multicomponent reactions involving beta-trifluoromethyl beta-diazo esters represent a significant advancement in this field [11]. These transformations proceed through interrupted esterification processes under mild copper-catalyzed conditions, affording various unsymmetrical beta-trifluoromethyl N,N-diacyl-beta-amino esters in good to excellent yields [11].

The reaction mechanism involves initial formation of trifluoromethylated beta-carbonyl diazo intermediates, followed by copper-carbene complex formation [11]. Subsequent nucleophilic attack by acetonitrile generates key intermediates that undergo further transformation through Mumm rearrangement pathways [11].

Optimal reaction conditions employ copper(I) iodide as the catalyst (20 mol percent), acetonitrile as solvent, and tert-butyl nitrite as the diazotization reagent [11]. The reactions proceed at room temperature for 2.5 hours, providing moderate to excellent yields ranging from 31 to 86 percent [11].

The substrate scope encompasses a wide range of structurally diverse carboxylic acids, including benzoic acids with various functional groups such as alkyl, halogen, and phenyl substituents [11]. Electron-withdrawing groups generally provide better chemical yields compared to electron-donating groups [11].

Trifluoromethylation Methodologies

Modern trifluoromethylation strategies have revolutionized the synthesis of trifluoromethyl-containing compounds through the development of efficient reagents and catalytic systems [13] [14]. These methodologies enable the direct introduction of trifluoromethyl groups into organic molecules under mild reaction conditions.

Nucleophilic trifluoromethylation using fluoroform represents an economically attractive approach for synthesizing trifluoromethyl ketones from readily available methyl esters [13]. The combination of fluoroform with potassium bis(trimethylsilyl)amide in triglyme at -40 degrees Celsius provides effective conditions for this transformation, achieving yields up to 92 percent [13].

Copper-catalyzed trifluoromethylation of alkyl bromides offers another powerful methodology for introducing trifluoromethyl groups [14]. This dual catalytic system employs photoredox conditions to enable formal oxidative addition of copper to carbon-bromide bonds [14]. The protocol successfully converts various alkyl, allyl, benzyl, and heterobenzyl bromides into the corresponding alkyl trifluoromethanes [14].

Reductive trifluoromethylation pathways provide alternative approaches through the reduction of electrophilic trifluoromethyl sources [15]. These transformations utilize reductants such as copper powder or sodium dithionite to generate reactive trifluoromethyl species that can participate in subsequent coupling reactions [15].

The mechanistic understanding of these processes has revealed the importance of copper-trifluoromethyl intermediates in facilitating the desired transformations [15]. Advanced spectroscopic techniques, including fluorine-19 nuclear magnetic resonance and mass spectrometry, have enabled the detection and characterization of these key intermediates [15].

Reaction Parameters Optimization

Temperature Effects on Yield and Stereoselectivity

Temperature represents one of the most critical parameters influencing both the yield and stereoselectivity of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate synthesis [16] [17]. The Arrhenius relationship demonstrates that elevated temperatures generally increase reaction rates by providing reactant molecules with greater kinetic energy to overcome activation barriers [16].

In acid-catalyzed esterification reactions, temperatures of 70 to 80 degrees Celsius provide optimal conditions for achieving high conversion rates while maintaining product stability . However, excessive temperatures above 80 degrees Celsius can lead to hydrolysis or decomposition of the desired product .

For biocatalytic processes, temperature optimization requires careful balance between enzyme activity and stability [16]. Alcohol dehydrogenase-catalyzed reductions typically perform optimally at 25 to 30 degrees Celsius, where enzyme activity is maximized while maintaining structural integrity [10].

Temperature effects on stereoselectivity are particularly pronounced in catalytic asymmetric syntheses [18]. Higher temperatures can reduce stereoselectivity by increasing the energy of competing transition states, leading to diminished enantiomeric excess [18]. Conversely, lower temperatures often enhance stereoselectivity but may require extended reaction times to achieve acceptable conversion rates [18].

Systematic temperature optimization studies have revealed that different reaction pathways exhibit distinct temperature dependencies [19]. For example, in copper-catalyzed electrochemical carbon dioxide reduction, optimal temperatures around 48 degrees Celsius maximize selectivity toward desired C2+ products [19].

Catalyst Selection and Performance

Catalyst selection plays a pivotal role in determining the efficiency, selectivity, and practicality of synthetic routes to Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate [20] [21]. Different catalyst systems exhibit varying degrees of activity, selectivity, and stability under reaction conditions.

For traditional acid-catalyzed esterification, sulfuric acid and para-toluenesulfonic acid represent the most commonly employed catalysts . Sulfuric acid provides rapid esterification but may cause side reactions at elevated concentrations . Para-toluenesulfonic acid offers milder conditions with reduced potential for unwanted transformations .

In biocatalytic applications, enzyme selection significantly impacts both enantioselectivity and substrate tolerance [6] [7]. Alcohol dehydrogenases from different microbial sources exhibit distinct substrate preferences and stereochemical outcomes [22]. For instance, enzymes from Lactobacillus species typically provide (R)-selective reductions, while other sources may favor (S)-selectivity [22].

Copper-based catalysts have emerged as versatile systems for trifluoromethylation reactions [14] [11]. Copper(I) iodide demonstrates excellent performance in multicomponent reactions involving trifluoromethyl groups, providing high yields under mild conditions [11]. The choice of copper oxidation state and associated ligands significantly influences catalytic activity and selectivity [14].

Machine learning approaches have been employed to predict optimal catalyst compositions for specific transformations [21]. These data-driven methods analyze large datasets of catalytic performance to identify structure-activity relationships and guide catalyst design [21].

Solvent System Influence

Solvent selection exerts profound influence on reaction rates, yields, and selectivities in the synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate [23] [24]. The relationship between solvent polarity and reaction outcomes depends on the specific mechanism and transition state characteristics of each transformation.

For acid-catalyzed esterification reactions, ethanol serves dual roles as both reactant and solvent . The use of pure ethanol minimizes side reactions and ensures adequate nucleophile concentration for efficient ester formation . Non-polar solvents are generally avoided in esterification due to solubility limitations .

In copper-catalyzed multicomponent reactions, acetonitrile has proven to be the optimal solvent [11]. The coordinating ability of acetonitrile facilitates formation of key intermediates while providing adequate solubility for reactants and products [11]. Alternative solvents such as dichloromethane or toluene typically provide lower yields [11].

Biocatalytic processes require aqueous buffer systems to maintain enzyme activity and stability [10]. Buffer composition and pH critically influence enzyme performance, with most alcohol dehydrogenases operating optimally at pH 7 to 8 . The addition of organic co-solvents can enhance substrate solubility but may compromise enzyme stability [24].

Systematic solvent optimization using design of experiments methodologies has enabled identification of optimal solvent systems for complex transformations [25]. These approaches consider multiple solvent properties simultaneously, including polarity, hydrogen bonding capability, and volatility [25].

Molar Ratio Considerations

The molar ratios of reactants represent critical optimization parameters that significantly impact reaction yields, selectivities, and economic efficiency [26] [27]. Proper stoichiometric balance ensures complete conversion of limiting reagents while minimizing waste and production costs.

In acid-catalyzed esterification reactions, excess ethanol (typically 3:1 molar ratio relative to carboxylic acid) drives the equilibrium toward ester formation . This stoichiometric excess compensates for the reversible nature of the Fischer esterification and ensures high conversion rates .

For biocatalytic reductions, substrate concentration optimization balances conversion efficiency with potential product inhibition effects [10]. Concentrations of 60 millimolar for the ketone substrate have proven optimal for achieving high conversion rates while maintaining enzyme activity [10].

In copper-catalyzed multicomponent reactions, the molar ratio of amine substrates to other reactants significantly influences yield [11]. Using 4 equivalents of the amine component and tert-butyl nitrite relative to the carboxylic acid substrate maximizes product formation [11].

Cofactor ratios in enzymatic processes require careful optimization to ensure efficient turnover [10]. Nicotinamide adenine dinucleotide phosphate concentrations as low as 0.005 millimolar can support high turnover numbers when coupled with effective regeneration systems [10].